N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Description
Properties
Molecular Formula |
C21H17N3O |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H17N3O/c1-15-7-6-12-24-14-19(23-20(15)24)17-10-5-11-18(13-17)22-21(25)16-8-3-2-4-9-16/h2-14H,1H3,(H,22,25) |
InChI Key |
FGTJOSSOEODSEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-4-methylpyridine
The imidazo[1,2-a]pyridine core is typically synthesized via a cyclocondensation reaction. A common method involves reacting 2-amino-4-methylpyridine with α-bromoketones in the presence of a base (e.g., K₂CO₃) in a polar solvent like DMF or ethanol.
-
Reactants : 2-Amino-4-methylpyridine (1.0 equiv), phenacyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv).
-
Conditions : Reflux in ethanol at 80°C for 12 hours.
-
Yield : 70–85% after recrystallization from ethanol.
Multicomponent Reactions
The Groebke-Blackburn-Bienaymé (GBB) reaction is an efficient one-pot method using 2-aminopyridine, aldehydes, and isonitriles. For 8-methyl substitution, 2-amino-4-methylpyridine reacts with benzaldehyde and tert-butyl isonitrile under catalytic acid conditions.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Sc(OTf)₃ (10 mol%) |
| Solvent | MeOH, 60°C, 6 hours |
| Yield | 78% |
Functionalization at the 3-Position of the Phenyl Ring
Suzuki-Miyaura Coupling
Aryl halides (e.g., 3-bromophenylimidazo[1,2-a]pyridine) undergo cross-coupling with boronic acids to introduce substituents. For amino group introduction, 3-aminophenylboronic acid is used.
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : Na₂CO₃ (2.0 equiv).
-
Solvent : Dioxane/H₂O (4:1), 100°C, 12 hours.
-
Yield : 65–75%.
Nitration and Reduction
Alternative routes involve nitration of the phenyl ring followed by reduction to an amine:
-
Nitration : Treat 3-phenylimidazo[1,2-a]pyridine with HNO₃/H₂SO₄ at 0°C.
-
Reduction : Use H₂/Pd-C or SnCl₂/HCl to convert nitro to amine.
Benzamide Formation via Acylation
The final step involves reacting 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline with benzoyl chloride under Schotten-Baumann conditions:
Procedure :
-
Dissolve the aniline intermediate (1.0 equiv) in THF.
-
Add benzoyl chloride (1.5 equiv) and NaOH (2.0 equiv) at 0°C.
-
Stir at room temperature for 4 hours.
-
Yield : 80–90% after purification by silica gel chromatography.
Characterization Data :
-
LCMS : [M+H]⁺ = 382.4 (calculated: 382.15).
-
¹H NMR (500 MHz, CDCl₃): δ 8.62 (d, J = 4.5 Hz, 1H, imidazo-H), 7.85–7.45 (m, 9H, aromatic), 2.45 (s, 3H, CH₃).
Alternative Synthetic Routes
Ullmann Coupling for Direct Arylation
Aryl halides can couple with imidazo[1,2-a]pyridine derivatives using CuI/L-proline catalysis:
-
Conditions : CuI (10 mol%), L-proline (20 mol%), K₃PO₄, DMSO, 110°C, 24 hours.
-
Yield : 60–70%.
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes:
-
Example : Cyclocondensation of 2-amino-4-methylpyridine with α-bromoketones under microwave irradiation (150°C, 20 minutes).
-
Yield : Comparable to thermal methods (75–80%).
Challenges and Optimization Strategies
-
Regioselectivity in Imidazo[1,2-a]pyridine Formation :
-
Purification of Polar Intermediates :
-
Scale-Up Considerations :
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 85 | 12 | 12 | High |
| GBB Multicomponent | 78 | 6 | 18 | Moderate |
| Microwave Synthesis | 80 | 0.3 | 15 | High |
Chemical Reactions Analysis
Types of Reactions
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can produce various halogenated derivatives, while oxidation can lead to the formation of carboxylic acids or ketones .
Scientific Research Applications
Chemical Structure and Synthesis
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide features a benzamide core substituted with an imidazo[1,2-a]pyridine moiety. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Cyclization : Formation of the imidazo[1,2-a]pyridine ring through intramolecular cyclization.
- Amidation : Coupling the imidazo[1,2-a]pyridine derivative with an appropriate benzoic acid derivative to form the benzamide linkage.
Biological Activities
The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. A study evaluating various imidazo[1,2-a]pyridine derivatives showed promising results against multiple cancer cell lines. The compound's mechanism of action is believed to involve the inhibition of specific enzymes that are critical for cancer cell proliferation.
Case Study :
In vitro studies demonstrated that this compound inhibited cell growth in breast cancer (MCF-7) and prostate cancer (PC3) cell lines with IC50 values indicating effective potency compared to standard chemotherapy agents .
Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. Research on related imidazo[1,2-a]pyridine derivatives has shown activity against various bacterial strains, suggesting that this compound could be a candidate for developing new antimicrobial agents.
Data Table: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 6.25 |
| Related Imidazo Derivative | Escherichia coli | 12.5 |
| Standard Antibiotic (e.g., Ampicillin) | Staphylococcus aureus | 4 |
Pharmacological Insights
The pharmacokinetic profile of this compound has been evaluated in several studies. Parameters such as absorption, distribution, metabolism, and elimination (ADME) are critical for understanding its therapeutic potential.
Structure–Activity Relationship (SAR)
Studies have focused on the structure–activity relationship of imidazo[1,2-a]pyridine derivatives. Modifications to the benzamide structure can significantly impact biological activity. For instance, substituents on the phenyl ring have been shown to enhance anticancer efficacy while minimizing toxicity .
Mechanism of Action
The mechanism of action of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. It has been shown to act as a cyclin-dependent kinase (CDK) inhibitor, calcium channel blocker, and GABA A receptor modulator . These interactions lead to various biological effects, including cell cycle arrest, modulation of calcium signaling, and neurotransmission regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activities
The imidazo[1,2-a]pyridine scaffold allows for extensive modifications at the phenyl ring (position 3), benzamide moiety, and imidazo-pyridine core. Key analogs and their properties are summarized below:
Table 1: Key Analogs of N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Impact of Substituents on Activity and Physicochemical Properties
- Methoxy Groups : The 3,4,5-trimethoxy analog (CAS 694469-31-3) exhibits Sirtuin modulation, likely due to enhanced lipophilicity and electron-donating effects that improve target binding .
- Halogenation : Bromination (MS-0022) or fluorination (Compound 26) enhances metabolic stability and potency. MS-0022’s 2-bromo substitution contributes to its low nM SMO inhibition .
- Heterocyclic Additions : Thiophene (Compound 14) or pyridine (Compound 31 in ) substitutions alter π-π stacking interactions, affecting kinase selectivity .
- Amide vs.
Biological Activity
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to explore the biological activity of this compound, drawing from various research studies and findings.
Chemical Structure
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : CHNO
- SMILES Notation : CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)N+[O-]
This structure indicates the presence of an imidazo[1,2-a]pyridine moiety, which is often associated with various biological activities.
Anticancer Properties
Research has shown that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have highlighted the role of imidazo[1,2-a]pyridines in inhibiting specific cancer cell lines. A study indicated that derivatives of this compound could effectively inhibit cell proliferation in various cancer types by inducing apoptosis and cell cycle arrest .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit kinases involved in tumor growth and metastasis.
- Modulation of Signaling Pathways : These compounds may interfere with critical signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced tumor growth .
Case Studies
Several studies have focused on the biological activity of benzamide derivatives. For example:
- Study on Anticancer Activity :
- Mechanistic Studies :
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Study | Compound | Activity | Target | IC50 (µM) |
|---|---|---|---|---|
| 1 | Benzamide Derivative A | Anticancer | MCF-7 Cells | 15 |
| 2 | Benzamide Derivative B | Cytotoxic | Various Cancer Lines | 20 |
| 3 | Imidazo Derivative C | Kinase Inhibition | RET Kinase | 10 |
Q & A
Q. Table 1: Key Structural and Functional Comparisons of Analogous Compounds
| Compound | Substituents | Biological Activity (IC50) | Key Reference |
|---|---|---|---|
| MS-0022 () | 2-Bromo, 4-fluorophenyl | SMO Inhibition: 2.3 nM | |
| N-[3-(8-methyl)phenyl]propanamide | 8-Methyl, propanamide | Kinase Inhibition: 150 nM (EGFR) | |
| 6-Iodo derivative () | 6-Iodo, thiophene-sulfonamide | Antiviral: EC50 = 1.8 µM |
Handling Data Contradictions
- Example : Discrepancies in reported IC50 values (nM vs. µM ranges) may arise from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols using guidelines like NIH/NCATS qHTS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
